

An In-Depth Technical Guide to 1-Carbamoylpiperidine-4-carboxylic Acid

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Compound of Interest

Compound Name: 1-carbamoylpiperidine-4-carboxylic Acid

Cat. No.: B1364841

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For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-carbamoylpiperidine-4-carboxylic acid** (CAS Number: 467430-50-8), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document elucidates the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol, and outlines robust analytical methodologies for its characterization. Furthermore, this guide delves into the critical safety and handling procedures required for this substance. The core of this whitepaper explores the role of the **1-carbamoylpiperidine-4-carboxylic acid** scaffold as a versatile building block in the design and synthesis of novel therapeutic agents, supported by insights into its application in the development of enzyme inhibitors and other biologically active molecules. This guide is intended to be an essential resource for researchers engaged in the exploration and utilization of this compound in their scientific endeavors.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, lauded for its ability to impart favorable pharmacokinetic properties such as improved bioavailability and metabolic stability.^[1] Its derivatives are central to the development of therapeutics targeting a

wide range of diseases. **1-Carbamoylpiperidine-4-carboxylic acid**, a bifunctional molecule featuring both a carboxylic acid and a carbamoyl group, presents a unique and valuable scaffold for chemical diversification in drug discovery programs. The presence of these two distinct functional groups allows for orthogonal chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization. This guide will provide a deep dive into the essential technical aspects of working with this promising chemical entity.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of a compound is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical identifiers and properties of **1-carbamoylpiperidine-4-carboxylic acid** are summarized in the table below.^[2]

Property	Value	Source
CAS Number	467430-50-8	PubChem ^[2]
Molecular Formula	C ₇ H ₁₂ N ₂ O ₃	PubChem ^[2]
Molecular Weight	172.18 g/mol	PubChem ^[2]
IUPAC Name	1-carbamoylpiperidine-4-carboxylic acid	PubChem ^[2]
Synonyms	1-(Aminocarbonyl)piperidine-4-carboxylic acid	PubChem ^[2]
Canonical SMILES	<chem>C1CN(CCC1C(=O)O)C(=O)N</chem>	PubChem ^[2]
InChI Key	SIYQEPJUSPTPGW-UHFFFAOYSA-N	PubChem ^[2]

Safety and Handling

1-Carbamoylpiperidine-4-carboxylic acid is classified with the following GHS hazard statements^[2]:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling Precautions:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
- Eye Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.
- Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.
- Handling: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Disposal:

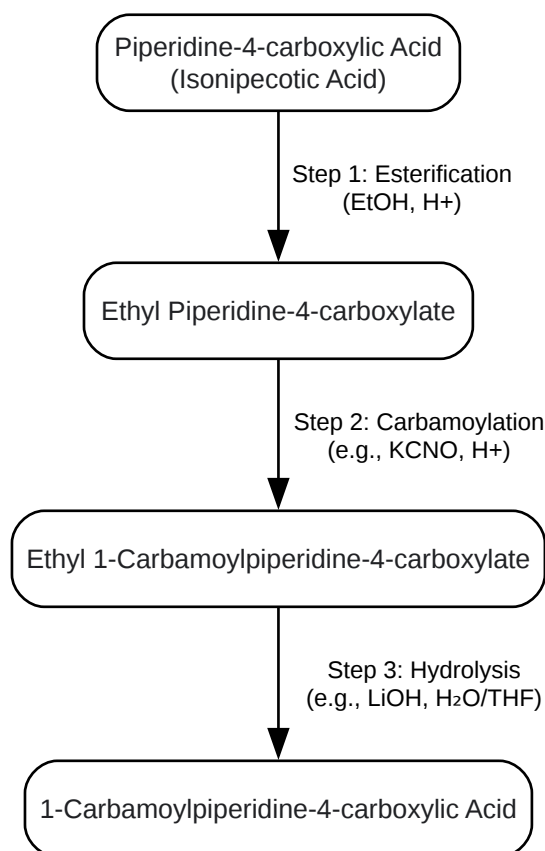
In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Synthesis Protocol

The synthesis of **1-carbamoylpiperidine-4-carboxylic acid** can be efficiently achieved through a two-step process starting from the commercially available piperidine-4-carboxylic

acid (isonipecotic acid). The methodology involves an initial esterification of the carboxylic acid, followed by carbamoylation of the piperidine nitrogen and subsequent hydrolysis of the ester.

Plausible Synthetic Pathway



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Caption: Plausible synthetic route to **1-carbamoylpiperidine-4-carboxylic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl Piperidine-4-carboxylate

This initial step protects the carboxylic acid functionality as an ethyl ester to prevent unwanted side reactions during the subsequent carbamoylation.[3]

- Suspend piperidine-4-carboxylic acid (1 equivalent) in ethanol (EtOH).
- Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 1.2 equivalents).

- Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The resulting crude product, ethyl piperidine-4-carboxylate hydrochloride, can be neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and extracted with an organic solvent like ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the desired ester.

Step 2: Synthesis of Ethyl 1-Carbamoylpiperidine-4-carboxylate

This step introduces the carbamoyl group at the piperidine nitrogen.

- Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent mixture such as aqueous acetic acid.
- Add potassium cyanate (KCNO , 1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
- After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of Ethyl 1-Carbamoylpiperidine-4-carboxylate

The final step is the hydrolysis of the ethyl ester to afford the target carboxylic acid.^[4]

- Dissolve ethyl 1-carbamoylpiperidine-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

- Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution.
- Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by TLC.
- Remove the THF under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with a dilute acid such as 1N hydrochloric acid (HCl).
- The precipitated product, **1-carbamoylpiperidine-4-carboxylic acid**, can be collected by filtration, washed with cold water, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral characteristics for **1-carbamoylpiperidine-4-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

- ^1H NMR: The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically δ 10-13 ppm).^[1] The protons of the piperidine ring will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded. The two protons of the carbamoyl group ($-\text{CONH}_2$) may appear as a broad singlet or two distinct signals.
- ^{13}C NMR: The carbon NMR spectrum should exhibit a signal for the carboxylic acid carbonyl carbon in the range of δ 170-185 ppm.^[5] The carbamoyl carbonyl carbon will also appear in the downfield region. The carbons of the piperidine ring will resonate in the aliphatic region (δ 20-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm^{-1} .^[6]
- A strong C=O stretching absorption for the carboxylic acid carbonyl will be observed around 1700-1725 cm^{-1} .^[6]
- The C=O stretch of the carbamoyl group will likely appear in the range of 1650-1680 cm^{-1} .
- N-H stretching vibrations of the primary amide will be present in the region of 3200-3400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

- Electrospray Ionization (ESI): In positive ion mode, the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 173.09 should be observed. In negative ion mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 171.07 is expected.
- Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).^[7] The piperidine ring can also undergo characteristic fragmentation.

Applications in Drug Discovery and Development

The **1-carbamoylpiperidine-4-carboxylic acid** scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. Its bifunctional nature allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Role as a Versatile Chemical Scaffold

The carboxylic acid moiety can be readily converted into a wide range of functional groups, including esters, amides, and alcohols. The carbamoyl group can also be modified or serve as a key hydrogen bond donor in interactions with biological targets. This versatility makes it an attractive building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Precursor for Enzyme Inhibitors

Derivatives of piperidine-4-carboxylic acid have been investigated as inhibitors of various enzymes. For instance, modified piperidine scaffolds have been employed in the design of carbonic anhydrase inhibitors, which are targets for the treatment of glaucoma, epilepsy, and certain types of cancer.[8] The carbamoyl and carboxylic acid groups of the title compound can be strategically utilized to interact with active site residues of target enzymes.

Intermediate for Central Nervous System (CNS) Agents

The piperidine nucleus is a common feature in many CNS-active drugs.[9] The ability of the piperidine ring to exist in a chair conformation allows for the precise spatial arrangement of substituents, which is often crucial for binding to receptors and ion channels in the brain. Derivatives of **1-carbamoylpiperidine-4-carboxylic acid** could be explored for their potential as novel agents for treating neurological and psychiatric disorders.

Conclusion

1-Carbamoylpiperidine-4-carboxylic acid is a chemical entity with significant potential in the field of drug discovery and development. Its well-defined structure, coupled with the presence of two versatile functional groups, makes it an ideal scaffold for the synthesis of novel compounds with a wide range of potential therapeutic applications. This technical guide has provided a comprehensive overview of its synthesis, characterization, safety, and potential applications. It is our hope that this document will serve as a valuable resource for scientists and researchers, facilitating the exploration of this promising molecule in the quest for new and improved medicines.

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